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Compound of Interest

Compound Name: Hexaboron dizinc undecaoxide

Cat. No.: B077386 Get Quote

A Note on "Hexaboron Dizinc Undecaoxide"

Initial research for the specific compound "Hexaboron dizinc undecaoxide" (with a presumed

chemical formula of Zn₂B₆O₁₁) did not yield a direct match in established crystallographic and

chemical databases. This suggests that the name may be non-standard, or the compound is

not yet widely characterized in scientific literature. However, the broader class of zinc borate

compounds is well-studied and encompasses a variety of crystal structures with important

industrial applications. This guide will focus on a well-characterized example of a zinc borate,

Zn₃B₄O₉, to provide an in-depth look at the structural and experimental details representative of

this class of materials.

Crystal Structure of Zn₃B₄O₉
The zinc borate Zn₃B₄O₉ was synthesized under high-pressure and high-temperature

conditions.[1][2] It crystallizes in the triclinic space group P-1 (No. 2).[1][2] The structure was

determined using single-crystal X-ray diffraction.[1][2]

The crystal structure of Zn₃B₄O₉ is a layered structure where layers of an anionic backbone

composed of condensed [BO₄]⁵⁻ tetrahedra are stacked along the a-axis.[1] These layers are

connected by Zn²⁺ cations.[1] The borate backbone contains three-, four-, six-, and eight-

membered rings.[1][2] There are three crystallographically distinct zinc atoms, each with a

different coordination sphere: a trigonal bipyramidal [Zn1O₅]⁸⁻, a square pyramidal [Zn2O₅]⁸⁻,

and a trigonal prismatic [Zn3O₆]¹⁰⁻.[1][2] This compound is isotypic with the strontium gallate

Sr₃Ga₄O₉.[1]
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Data Presentation
The following tables summarize the key crystallographic data for Zn₃B₄O₉.

Table 1: Crystallographic Data for Zn₃B₄O₉

Parameter Value

Formula Zn₃B₄O₉

Crystal System Triclinic

Space Group P-1 (No. 2)

a (Å) 5.5028(2)

b (Å) 6.7150(3)

c (Å) 7.8887(3)

α (°) 83.99(1)

β (°) 73.38(1)

γ (°) 74.75(1)

Volume (Å³) 269.35(2)

Z 2

Data sourced from single-crystal X-ray diffraction experiments.[1][2]

Experimental Protocols
High-Pressure/High-Temperature Synthesis
The synthesis of Zn₃B₄O₉ was achieved under high-pressure and high-temperature conditions.

[1][2]

Method: A Walker-type multianvil pressure device was used.

Pressure: 10 GPa
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Temperature: 1173 K

Procedure: After reaching the target conditions, the pressure was released over a period of

900 minutes. The sample was then recovered from the surrounding materials. The resulting

product was a white powder containing large crystals.[1]

Structure Determination by Single-Crystal X-ray
Diffraction
The crystal structure of Zn₃B₄O₉ was confirmed by single-crystal X-ray diffraction.[1][2] While

the specific instrument parameters are not detailed in the provided search results, a general

workflow for single-crystal X-ray diffraction is as follows:

Crystal Selection: A suitable single crystal is selected from the synthesized product and

mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction

pattern is recorded by a detector as the crystal is rotated.

Data Processing: The collected diffraction data is processed to determine the unit cell

dimensions and space group.

Structure Solution: The positions of the atoms in the unit cell are determined using

computational methods.

Structure Refinement: The atomic positions and other parameters are refined to achieve the

best possible fit between the calculated and observed diffraction data.

Powder X-ray Diffraction
Powder X-ray diffraction was also used to analyze the powdered product to confirm the phase

purity of the synthesized Zn₃B₄O₉.[1]

Procedure: A flat sample of the powdered product was analyzed over a 2θ range of 2.0–

80.0°.[1] The resulting diffraction pattern was analyzed using Rietveld refinement to confirm

the structure.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://ulb-dok.uibk.ac.at/ulbtirolfodok/content/titleinfo/9760746/full.pdf
https://ulb-dok.uibk.ac.at/ulbtirolfodok/content/titleinfo/9760746/full.pdf
https://www.researchgate.net/publication/370162008_Synthesis_and_crystal_structure_of_the_zinc_borate_Zn3B4O9
https://ulb-dok.uibk.ac.at/ulbtirolfodok/content/titleinfo/9760746/full.pdf
https://ulb-dok.uibk.ac.at/ulbtirolfodok/content/titleinfo/9760746/full.pdf
https://ulb-dok.uibk.ac.at/ulbtirolfodok/content/titleinfo/9760746/full.pdf
https://www.researchgate.net/publication/370162008_Synthesis_and_crystal_structure_of_the_zinc_borate_Zn3B4O9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualization
Caption: Experimental workflow for the synthesis and structural characterization of Zn₃B₄O₉.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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